Benzene, bromopentachloro-
Overview
Description
Benzene, bromopentachloro- is a halogenated aromatic compound characterized by the presence of a benzene ring substituted with one bromine and five chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, bromopentachloro- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine and chlorine in the presence of a catalyst such as aluminum chloride (AlCl3) or iron (Fe). The reaction conditions often require controlled temperatures and the use of solvents to facilitate the substitution process .
Industrial Production Methods: Industrial production of benzene, bromopentachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient separation techniques to isolate the desired product. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzene, bromopentachloro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl2, Br2), catalysts (AlCl3, FeCl3), solvents (carbon tetrachloride, chloroform).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Less substituted benzene derivatives.
Substitution: Various substituted benzene compounds depending on the reagents used.
Scientific Research Applications
Benzene, bromopentachloro- has diverse applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying halogenated aromatic compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of benzene, bromopentachloro- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms can participate in various chemical reactions, influencing the reactivity and stability of the benzene ring. The presence of multiple halogens can also affect the compound’s electronic properties, making it a valuable tool for studying reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Chlorobenzene: Benzene with a single chlorine substituent.
Bromobenzene: Benzene with a single bromine substituent.
Pentachlorobenzene: Benzene with five chlorine substituents.
Comparison: Benzene, bromopentachloro- is unique due to the presence of both bromine and multiple chlorine atoms, which impart distinct chemical properties compared to its mono-substituted counterparts. The combination of bromine and chlorine enhances the compound’s reactivity and allows for a broader range of chemical transformations .
Properties
IUPAC Name |
1-bromo-2,3,4,5,6-pentachlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrCl5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHWGHMDCFAJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrCl5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156711 | |
Record name | Benzene, bromopentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13074-96-9 | |
Record name | Benzene, bromopentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, bromopentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-2,3,4,5,6-PENTACHLORO-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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